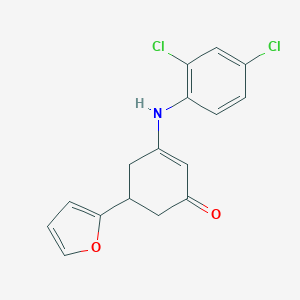
3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenylamino group, a furan ring, and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This can be achieved through the acylation of 2,4-dichloroaniline with appropriate reagents under controlled conditions. The subsequent steps involve the formation of the furan ring and the cyclohexenone moiety through cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The dichlorophenylamino group can bind to enzymes or receptors, inhibiting their activity. The furan ring and cyclohexenone moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichloro-phenylamino)-benzo[1,4]oxazin-2-one: This compound shares the dichlorophenylamino group but has a different core structure.
2,4-Dichloroacetophenone: Similar in containing the dichlorophenyl group but differs in its functional groups and overall structure.
Uniqueness
3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one is unique due to its combination of a furan ring and a cyclohexenone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
351013-78-0 |
|---|---|
Molecular Formula |
C16H13Cl2NO2 |
Molecular Weight |
322.2g/mol |
IUPAC Name |
3-(2,4-dichloroanilino)-5-(furan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H13Cl2NO2/c17-11-3-4-15(14(18)8-11)19-12-6-10(7-13(20)9-12)16-2-1-5-21-16/h1-5,8-10,19H,6-7H2 |
InChI Key |
MKRVMPJGFCWINB-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3,4-dimethoxyphenyl)-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B444161.png)

![Ethyl 4-(2,5-dimethylphenyl)-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B444164.png)
![Isopropyl 2-[(3-isopropoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B444165.png)
![Methyl 2-[(4-isobutoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444168.png)
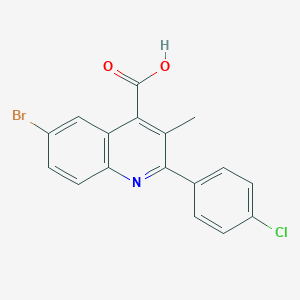
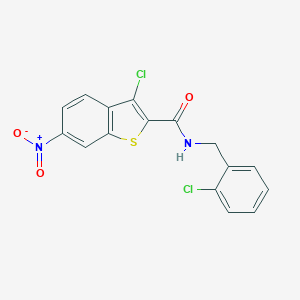
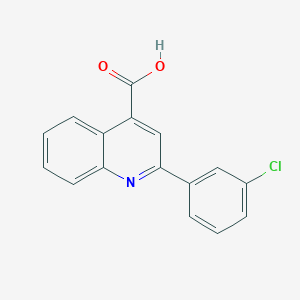
![Isopropyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B444176.png)
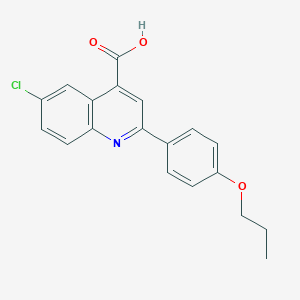
![Methyl 4-(2-chlorophenyl)-2-[(3-ethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444179.png)
![Isopropyl 2-[(3-ethoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B444180.png)
![Ethyl 4-(2,5-dimethylphenyl)-2-[(3-isopropoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444181.png)
![methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444183.png)
